((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone
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Description
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the bicyclic ketone family and is commonly referred to as a thio-ketone. The unique structure of this compound makes it an interesting molecule to study in terms of its synthesis, mechanism of action, and potential applications in scientific research.
Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
The azabicyclo[3.2.1]octane scaffold is a prominent feature in many bioactive compounds. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals. The compound could serve as a precursor in the synthesis of novel therapeutic agents, particularly due to its nitrogen-containing heterocycle, which is a common motif in drugs targeting the central nervous system .
Organic Synthesis and Catalysis
This compound’s structure allows for interesting reactivity patterns, which can be exploited in organic synthesis. For instance, its methylsulfanyl group could act as a leaving group or a nucleophile in catalytic cycles, aiding in the development of new synthetic methodologies .
Biomass Valorization
Given the current interest in sustainable chemistry, this compound could play a role in the valorization of biomass-derived compounds. Its synthesis from renewable resources could provide a green pathway to valuable chemicals and materials .
Photochemical Transformations
The compound’s structure is potentially conducive to interesting photochemical reactions. This could lead to applications in the development of photoactive materials or in photopharmacology, where light is used to activate or deactivate drug molecules .
Neuropharmacology
The similarity of the azabicyclo[3.2.1]octane core to natural alkaloids suggests potential applications in neuropharmacology. Compounds with this core have shown affinity for neuronal nicotinic acetylcholine receptors, which could be beneficial in designing drugs for neurological disorders .
properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-18-14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZRPLWSBGBTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(phenyl)methanone |
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